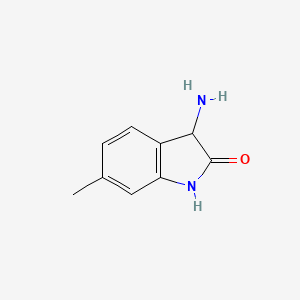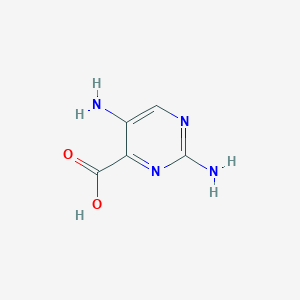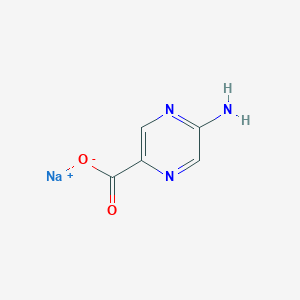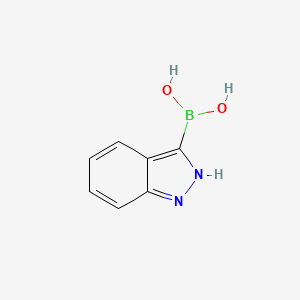
7-Fluoro-1H-indole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-1H-indole-4-carbonitrile is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 7-fluoroindole with cyanogen bromide under basic conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the cyano group .
Industrial Production Methods
Industrial production of 7-Fluoro-1H-indole-4-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-1H-indole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the positions adjacent to the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens and alkylating agents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield indole oxides, while reduction can produce amines .
Applications De Recherche Scientifique
7-Fluoro-1H-indole-4-carbonitrile has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Fluoro-1H-indole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom and cyano group can enhance the compound’s binding affinity to target proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-4-carbonitrile: Lacks the fluorine atom, which may reduce its biological activity compared to 7-Fluoro-1H-indole-4-carbonitrile.
5-Fluoroindole-2-carbonitrile: Has a different substitution pattern, which can lead to different chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a cyano group on the indole ring. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C9H5FN2 |
|---|---|
Poids moléculaire |
160.15 g/mol |
Nom IUPAC |
7-fluoro-1H-indole-4-carbonitrile |
InChI |
InChI=1S/C9H5FN2/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-4,12H |
Clé InChI |
FGWZEPLVTWOJEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1C#N)C=CN2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11921133.png)

![3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11921146.png)

![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B11921155.png)
![2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B11921158.png)








